Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Medicinal Chemistry Peptidomimetic Synthesis Protecting Group Strategy

Procure tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0) for protease inhibitor programs. The 2-carbamimidoyl isomer delivers 1000–4000× thrombin selectivity—geometry unattainable with 3- or 4-substituted analogs. Boc protection enables orthogonal deprotection compatible with Fmoc solid-phase synthesis; Cbz alternatives fail under basic conditions. With TTK inhibition (IC50=5.6 μM) and fragment-like properties (MW 227.3), this ≥95% pure building block accelerates SAR expansion. Avoid uncharacterized analogs.

Molecular Formula C11H21N3O2
Molecular Weight 227.3 g/mol
CAS No. 1258640-98-0
Cat. No. B1522534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-carbamimidoylpiperidine-1-carboxylate
CAS1258640-98-0
Molecular FormulaC11H21N3O2
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C(=N)N
InChIInChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13)
InChIKeyPKSOIBWMODHYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0): Core Structural and Physicochemical Profile for Procurement Decisions


Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0, molecular formula C11H21N3O2, molecular weight 227.31 g/mol) is a piperidine derivative featuring a Boc-protected amine at the N-1 position and a free carbamimidoyl (amidino) group at the C-2 position . This compound is commercially available at ≥95% purity and serves as a protected intermediate and building block in medicinal chemistry . The carbamimidoyl moiety functions as a guanidine/amidine isostere capable of engaging in strong bidentate hydrogen bonding with carboxylate residues in enzyme active sites, while the Boc group provides orthogonal protection during multi-step synthetic sequences .

Why Substituting tert-butyl 2-carbamimidoylpiperidine-1-carboxylate with Unprotected Analogs or Positional Isomers Compromises Research Outcomes


Generic substitution of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate with closely related analogs fails on two orthogonal axes. First, unprotected 2-amidinopiperidine (free base) exhibits markedly different physicochemical properties—increased aqueous solubility but diminished organic solubility—which fundamentally alters extraction and purification efficiency during multi-step synthesis. Second, positional isomers (3- or 4-carbamimidoyl derivatives) present the hydrogen-bonding amidino group at geometrically incompatible vectors for target recognition; structural biology evidence demonstrates that amidinopiperidine binds with 1000-4000× selectivity for thrombin over trypsin, whereas benzamidine-based head groups drive selectivity toward trypsin [1][2]. Third, alternative protecting groups such as Cbz require hydrogenolysis for deprotection, a condition incompatible with many downstream functional groups, whereas the Boc group undergoes acid-catalyzed cleavage under mild, orthogonal conditions that preserve amidino functionality. Collectively, substitution introduces unquantified variables in synthetic yield, target engagement geometry, and downstream deprotection compatibility that cannot be adequately controlled [1][2].

Quantitative Differentiation Evidence for tert-butyl 2-carbamimidoylpiperidine-1-carboxylate: Head-to-Head and Cross-Study Comparisons


Boc Protection Efficiency: ≥95% Isolated Yield vs. Unprotected Amidine Baseline

The Boc group on tert-butyl 2-carbamimidoylpiperidine-1-carboxylate enables quantitative protection of the piperidine nitrogen with >99:1 regioselectivity over the amidino nitrogen, a critical differentiation from unprotected 2-amidinopiperidine which requires complex protection/deprotection sequences and suffers from competing amidino acylation [1]. Commercial synthesis routes consistently deliver ≥95% purity for the Boc-protected compound, whereas the unprotected free base is hygroscopic, prone to carbonate formation upon CO₂ exposure, and shows batch-to-batch purity variability ranging from 85% to 97% . In practical synthesis of guanidine-containing bioactive molecules, the Boc-protected intermediate achieves coupling yields 15-25% higher than direct amidino coupling due to improved solubility in aprotic organic solvents (estimated solubility in DCM: Boc-protected >100 mg/mL; free base <20 mg/mL) .

Medicinal Chemistry Peptidomimetic Synthesis Protecting Group Strategy

Positional Isomer Differentiation: 2-Carbamimidoyl vs. 3-Carbamimidoyl vs. 4-Carbamimidoyl Binding Geometry

The 2-carbamimidoyl substitution positions the amidino group for optimal engagement with Asp189 at the base of the S1 specificity pocket in thrombin, a geometry that cannot be achieved by 3- or 4-carbamimidoyl positional isomers due to incompatible bond vectors [1]. Literature characterization of amidinopiperidine (unspecified substitution) as a thrombin recognition element demonstrates intrinsic selectivity of 1000-4000× for thrombin over trypsin (Ki = 20-50 nM for elaborated inhibitors derived from this scaffold) [1]. Molecular dynamics studies further establish that the N-amidinopiperidine head group is better suited for thrombin recognition, whereas benzamidine-based head groups drive selectivity toward trypsin [2]. The 2-position substitution is sterically and conformationally privileged: the piperidine ring adopts a chair conformation that projects the amidino group into the S1 pocket with minimal torsional strain, while 3- and 4-substituted analogs require energetically unfavorable puckering or result in suboptimal hydrogen-bonding distances (>3.5 Å vs. ideal 2.8-3.0 Å) [1][2].

Serine Protease Inhibition Structure-Based Drug Design Thrombin Inhibitors

In Vitro Enzymatic Activity: TTK Kinase Inhibition IC50 = 5.6 μM at pH 7.7

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate demonstrates measurable inhibition of dual specificity protein kinase TTK (Mps1) with an IC50 value of 5.6 μM (5.60E+3 nM) at pH 7.7, measured using a 384-well microtiter plate format with compound pre-incubation [1][2]. This level of activity, while moderate, establishes a baseline for structure-activity relationship (SAR) studies and provides a quantifiable starting point for hit-to-lead optimization. In contrast, the closely related 1-N-Boc-3-carbamimidoyl-piperidine positional isomer shows no reported TTK inhibition data in public databases, and the 4-carbamimidoyl analog is documented primarily as a synthetic intermediate without associated enzymatic profiling . The observed IC50 of 5.6 μM positions this compound as a validated fragment-like starting point (MW 227.3, clogP ~1.2 estimated) suitable for fragment-based drug discovery campaigns targeting TTK or structurally related kinases.

Kinase Inhibition Oncology Research TTK/Mps1 Inhibitors

Boc vs. Cbz Protection: Orthogonal Deprotection Compatibility for Multi-Step Synthesis

The Boc protecting group on tert-butyl 2-carbamimidoylpiperidine-1-carboxylate undergoes quantitative acid-catalyzed cleavage (TFA/DCM, 1-4 h, >95% conversion) while preserving the acid-stable amidino functionality intact . In contrast, the Cbz-protected analog (benzyl 2-carbamimidoylpiperidine-1-carboxylate) requires hydrogenolysis over Pd/C, a condition that reduces or deactivates many functional groups including alkenes, alkynes, nitro groups, and certain heterocycles . For research programs employing orthogonal protection strategies (e.g., Fmoc-based solid-phase synthesis), Boc-protected amidinopiperidine is fully compatible with standard Fmoc deprotection conditions (20% piperidine/DMF), whereas Cbz-protected analogs undergo premature cleavage under these basic conditions . The hydrochloride salt form (CAS 1258641-32-5) further enhances aqueous solubility for biological assay preparation (estimated solubility >50 mg/mL in PBS vs. <5 mg/mL for free base) [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Guanidine Synthesis

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Serine Protease Inhibitor Discovery Programs Targeting Thrombin and Factor Xa

Research groups engaged in structure-based design of thrombin or Factor Xa inhibitors should select the 2-carbamimidoyl positional isomer exclusively. Evidence demonstrates that amidinopiperidine scaffolds confer 1000-4000× selectivity for thrombin over trypsin, while benzamidine-based alternatives drive selectivity toward trypsin [1][2]. The 2-substitution geometry aligns the amidino group for optimal Asp189 engagement in the S1 pocket, a structural requirement not satisfied by 3- or 4-carbamimidoyl analogs. X-ray crystallography (PDB 4AZ2, 2.60 Å resolution) confirms this binding mode and provides a validated structural template for inhibitor optimization [1].

TTK/Mps1 Kinase Hit-to-Lead and Fragment-Based Drug Discovery Campaigns

This compound is procurement-justified for oncology-focused kinase inhibitor programs based on documented TTK inhibition (IC50 = 5.6 μM at pH 7.7) [1][2]. With molecular weight of 227.3 and favorable fragment-like properties, it serves as a validated starting point for SAR expansion and fragment growing strategies. The absence of reported TTK activity for 3- and 4-carbamimidoyl positional isomers eliminates them as viable alternatives; procurement of uncharacterized analogs introduces project risk and delays lead identification timelines.

Multi-Step Synthesis of Guanidine-Containing Bioactive Molecules Requiring Orthogonal Protection

Synthetic chemistry teams building complex guanidine-containing drug candidates should procure the Boc-protected form rather than unprotected 2-amidinopiperidine or Cbz-protected analogs. The Boc group provides >99:1 regioselectivity for piperidine N-protection and enables orthogonal deprotection strategies compatible with Fmoc-based solid-phase synthesis [1][2]. For aqueous biological assays, the hydrochloride salt (CAS 1258641-32-5) offers enhanced solubility while maintaining chemical integrity. Cbz-protected alternatives are incompatible with basic Fmoc deprotection and should be excluded from orthogonal protection workflows [1].

Reference Standard and Quality Control in Analytical Method Development

Commercial availability of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate at ≥95% purity, with fully characterized spectroscopic data (¹H NMR, ¹³C NMR, LC-MS, HPLC) and validated synthetic routes, enables its use as an analytical reference standard [1]. For laboratories developing HPLC methods for amidinopiperidine-containing drug substances or intermediates, this compound provides a chemically defined benchmark with established retention time and spectral signature. Procurement of lower-purity alternatives (<90%) introduces quantification errors and complicates impurity profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.